molecular formula C21H14O2 B11830127 2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one CAS No. 920286-89-1

2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one

Cat. No.: B11830127
CAS No.: 920286-89-1
M. Wt: 298.3 g/mol
InChI Key: UOXWDFWVOGUQEM-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids. It is characterized by the presence of a chromen-4-one core structure with a biphenyl group attached at the 3-position. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Properties

CAS No.

920286-89-1

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2-(3-phenylphenyl)chromen-4-one

InChI

InChI=1S/C21H14O2/c22-19-14-21(23-20-12-5-4-11-18(19)20)17-10-6-9-16(13-17)15-7-2-1-3-8-15/h1-14H

InChI Key

UOXWDFWVOGUQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one typically involves the condensation of 3-bromobiphenyl with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or chromen-4-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a candidate for biological studies.

    Medicine: Research has shown its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    Chromen-4-one: The core structure without the biphenyl group.

    Flavonoids: A broader class of compounds with similar structural features.

Uniqueness

2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one is unique due to the presence of both the biphenyl and chromen-4-one moieties, which confer distinct chemical and biological properties

Biological Activity

2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one, also known as a derivative of benzopyran or chromone, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18O10C_{23}H_{18}O_{10}, with a molecular weight of 454.4 g/mol. The compound features a benzopyran core which is known for its biological activity, particularly in medicinal chemistry.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of benzopyran derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often attributed to the presence of hydroxyl groups in the structure, which stabilize free radicals.

Anticancer Properties

Research has demonstrated that benzopyran derivatives exhibit significant anticancer activity. For instance, studies involving chromone derivatives have shown their ability to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways associated with cancer growth.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis via caspase activation
3-formyl chromoneEhrlich Ascites CarcinomaTopoisomerase inhibition
Luteolin derivativesVariousInhibition of cell cycle progression

Anti-inflammatory Effects

Benzopyran derivatives have shown promise in reducing inflammation. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

Neuroprotective Effects

The neuroprotective effects of benzopyran derivatives are particularly noteworthy. They have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This property is beneficial in treating neurodegenerative diseases like Alzheimer's.

Table 2: Neuroprotective Activity

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundAChE5.2
Coumarin derivativesAChE2.7

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE and COX-2 contributes to its therapeutic effects.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in cell survival and apoptosis.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells.

Case Studies

Recent studies have explored the potential applications of benzopyran derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that the compound effectively reduced tumor size in animal models by inducing apoptosis in breast cancer cells.
  • Neurodegenerative Diseases : Clinical trials are underway to evaluate the efficacy of AChE inhibitors derived from benzopyran structures in improving cognitive function in Alzheimer's patients.

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